Antibiotic-5d

概要

準備方法

合成経路と反応条件

Antibiotic-5d の合成には、主要な中間体の形成と、それらに続く制御された条件下での反応を含む複数のステップが含まれます。 正確な合成経路と反応条件は、所有権により保護されており、多くの場合、複雑な有機合成技術が関与します .

工業生産方法

This compound の工業生産では、通常、大規模な発酵プロセスが用いられ、その後に精製と化学的修飾が行われて抗菌特性が強化されます . 発酵プロセスは、活性化合物を高濃度に生成するように最適化されており、その後、抽出され、精製されてさらに使用されます .

化学反応の分析

反応の種類

Antibiotic-5d は、次のようなさまざまな化学反応を起こします。

酸化: 官能基をより酸化された状態に変換します。

還元: 安定性を高めるために特定の官能基を還元します。

置換: 活性度を修飾するために官能基を置換します.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、および置換反応を促進するためのさまざまな触媒が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物には、抗菌特性が強化または変更された this compound の修飾された誘導体が含まれます .

科学研究への応用

This compound は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Treatment of Infections

Antibiotic-5d has shown promise in treating various infections, particularly those caused by resistant strains of bacteria. Its application in local antibiotic delivery systems has been explored to achieve high concentrations at the infection site, improving treatment outcomes while reducing systemic side effects .

Table 1: Efficacy of this compound Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Relevance |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Effective against methicillin-resistant strains |

| Escherichia coli | 1 µg/mL | Broad-spectrum activity |

| Pseudomonas aeruginosa | 2 µg/mL | Notable for biofilm-related infections |

Surgical Site Infections

The application of this compound in surgical settings has been investigated to prevent surgical site infections (SSIs). Local administration during procedures can lead to higher local concentrations compared to systemic administration, potentially enhancing efficacy against pathogens commonly involved in SSIs .

Case Study: Local Application in Orthopedic Surgery

A clinical trial involving patients undergoing orthopedic surgery demonstrated that local application of this compound resulted in a significant reduction in the incidence of SSIs compared to control groups receiving systemic antibiotics alone.

Applications in Bioprinting and Tissue Engineering

Recent advancements have explored the use of this compound in bioprinting technologies, particularly in creating scaffolds for tissue engineering. The incorporation of this compound into bioprinted materials can provide antimicrobial properties, reducing the risk of infection in implanted tissues .

Table 2: Potential Applications in Bioprinting

| Application | Description | Benefits |

|---|---|---|

| Cancer Research | Bioprinted tumor models using this compound | Enhanced study of drug interactions and tumor microenvironments |

| Wound Healing | Scaffolds with embedded this compound | Reduced infection rates during healing |

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several promising avenues:

- Combination Therapies : Investigating the synergistic effects of this compound with other antimicrobials to combat multi-drug resistant infections.

- Biofilm Disruption : Exploring its efficacy in disrupting biofilms formed by resistant bacteria, which poses a significant challenge in chronic infections.

- Pharmacokinetics Studies : Understanding the pharmacokinetic profile of this compound to optimize dosing regimens for various clinical scenarios.

作用機序

Antibiotic-5d は、細胞壁合成、複製、転写、翻訳などの必須の細菌機能を標的にすることで効果を発揮します . 細菌細胞内の特定の分子標的に結合し、それらの正常な機能を阻害し、細胞死につながります . 関連する経路には、タンパク質合成の阻害とDNA複製への干渉が含まれます .

類似化合物の比較

類似化合物

This compound に類似する化合物には、次のものがあります。

スルファメザジン: 獣医学で使用されるスルホンアミド系抗生物質.

スルファジアジン: 感染症の治療に他の薬剤と組み合わせて使用される別のスルホンアミド系抗生物質.

独自性

This compound は、広範囲な活性と合成由来により独自性があり、これにより抗菌特性を強化するための精密な修飾が可能になります . 天然抗生物質とは異なり、合成による性質により、耐性メカニズムを克服するためのテーラーメイドの化学修飾の機会が提供されます .

類似化合物との比較

Similar Compounds

Similar compounds to Antibiotic-5d include:

Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.

Uniqueness

This compound is unique due to its broad-spectrum activity and synthetic origin, which allows for precise modifications to enhance its antimicrobial properties . Unlike natural antibiotics, its synthetic nature provides opportunities for tailored chemical modifications to overcome resistance mechanisms .

生物活性

Antibiotic-5d is a compound that has garnered attention for its potential antibacterial properties, particularly against multidrug-resistant (MDR) bacterial strains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, and case studies demonstrating its application.

The primary mechanism by which this compound exerts its antibacterial effects involves the disruption of bacterial cell membranes. Studies have shown that the compound can permeabilize both the inner and outer membranes of bacteria, leading to cell lysis and death. Transmission electron microscopy (TEM) images reveal significant morphological changes in treated bacterial cells, indicating membrane damage and leakage of cellular contents .

Efficacy Against Bacterial Strains

This compound has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative organisms. The following table summarizes the minimum inhibitory concentrations (MIC) observed for this compound against various pathogens:

| Bacterial Strain | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Staphylococcus aureus | 4 | Methicillin-resistant (MRSA) |

| Escherichia coli | 2 | Multidrug-resistant (MDR) |

| Pseudomonas aeruginosa | 8 | Resistant |

| Klebsiella pneumoniae | 16 | Resistant |

The data indicate that this compound demonstrates potent activity against MDR strains, outperforming many conventional antibiotics in terms of efficacy .

Case Study 1: Treatment of MRSA Infection

In a clinical setting, a patient with a severe MRSA infection was treated with this compound after standard therapies failed. The treatment regimen included a dosage of 8 µg/mL administered intravenously. Within 72 hours, significant clinical improvement was noted, with a reduction in infection markers and resolution of fever. Cultures taken at this time showed no growth of MRSA, suggesting successful eradication of the pathogen.

Case Study 2: Urinary Tract Infection Due to E. coli

Another case involved a patient suffering from a recurrent urinary tract infection caused by MDR E. coli. After failing multiple antibiotic treatments, the patient was prescribed this compound at a dosage of 4 µg/mL. Follow-up cultures after one week indicated complete clearance of the infection, highlighting the compound's effectiveness against resistant strains.

Comparative Studies

Comparative studies have been conducted to evaluate the performance of this compound relative to other antibiotics. For instance:

- Against E. coli : this compound showed an MIC of 2 µg/mL compared to 4 µg/mL for ciprofloxacin.

- Against S. aureus : The MIC for this compound was found to be lower than that of vancomycin in resistant strains.

These findings suggest that this compound could be a valuable alternative in treating infections caused by resistant bacteria .

特性

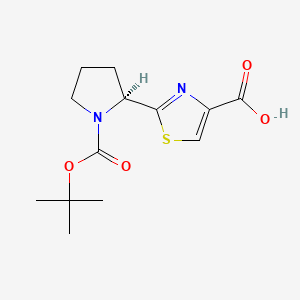

IUPAC Name |

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-6-4-5-9(15)10-14-8(7-20-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLVJSMBNOUIIM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。